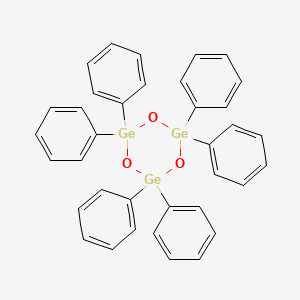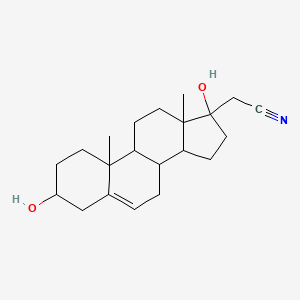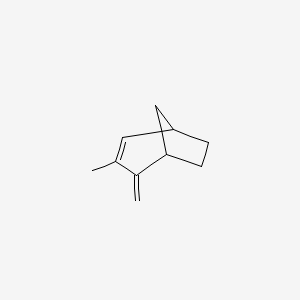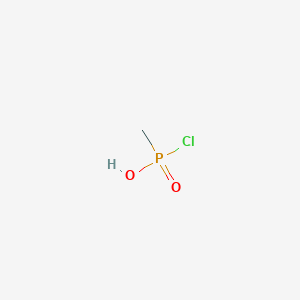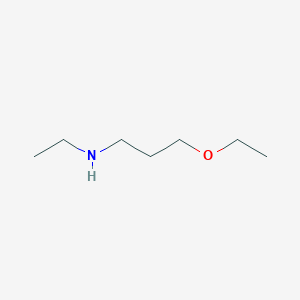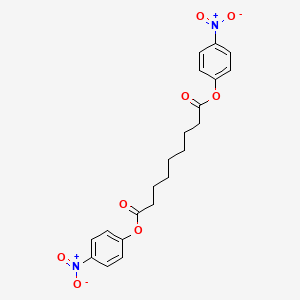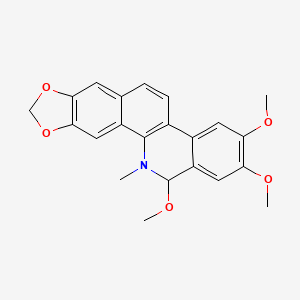
13-Methoxydihydronitidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
13-Methoxydihydronitidine is a phytochemical compound known for its presence in certain medicinal plants. It belongs to the class of benzo[c]phenanthridine alkaloids, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic applications and unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-Methoxydihydronitidine typically involves multi-step organic reactions. One common method includes the Ni-catalyzed annulation reaction to construct the isoquinolinone core structure, followed by subsequent transformations to yield the target alkaloid . The Fischer indole synthesis is another method used, involving the reaction of cyclohexanone and phenylhydrazine hydrochloride under reflux conditions in methanesulfonic acid .
Industrial Production Methods: Industrial production of this compound is less documented, but it generally follows similar synthetic routes as laboratory methods, scaled up for larger production. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis to ensure high yield and purity.
化学反応の分析
Types of Reactions: 13-Methoxydihydronitidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
13-Methoxydihydronitidine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex alkaloids and heterocyclic compounds.
Biology: Studies have shown its potential in modulating biological pathways and cellular processes.
Industry: Its unique chemical properties are explored for use in developing new materials and chemical processes.
作用機序
The mechanism of action of 13-Methoxydihydronitidine involves its interaction with specific molecular targets and pathways. It is known to inhibit DNA topoisomerase I, an enzyme crucial for DNA replication and transcription. This inhibition leads to the disruption of DNA processes, resulting in anti-tumor activity . Additionally, it modulates various signaling pathways involved in inflammation and cell proliferation.
類似化合物との比較
Nitidine: Another benzo[c]phenanthridine alkaloid with similar biological activities.
Oxynitidine: A related compound with slight structural differences but similar pharmacological properties.
5,6-Dihydronitidine: Shares a similar core structure but differs in specific functional groups.
Uniqueness: 13-Methoxydihydronitidine stands out due to its specific methoxy group, which imparts unique chemical and biological properties. This functional group enhances its solubility and bioavailability, making it more effective in certain applications compared to its analogs.
特性
CAS番号 |
41349-33-1 |
|---|---|
分子式 |
C22H21NO5 |
分子量 |
379.4 g/mol |
IUPAC名 |
2,3,13-trimethoxy-12-methyl-13H-[1,3]benzodioxolo[5,6-c]phenanthridine |
InChI |
InChI=1S/C22H21NO5/c1-23-21-13(6-5-12-7-19-20(8-14(12)21)28-11-27-19)15-9-17(24-2)18(25-3)10-16(15)22(23)26-4/h5-10,22H,11H2,1-4H3 |
InChIキー |
SZEOMBMBHCBJJE-UHFFFAOYSA-N |
正規SMILES |
CN1C(C2=CC(=C(C=C2C3=C1C4=CC5=C(C=C4C=C3)OCO5)OC)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)-2-oxopyrrolidin-1-yl]ethyl acetate](/img/structure/B14670541.png)
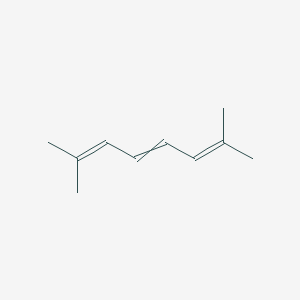
![1,1'-[Ethenyl(methyl)silanediyl]di(azepan-2-one)](/img/structure/B14670552.png)
